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Compound of Interest

Compound Name: (R)-(+)-Lactamide

Cat. No.: B1348126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-Lactamide, a chiral building block derived from (R)-lactic acid, serves as a versatile

starting material and chiral auxiliary in the asymmetric synthesis of agrochemicals. Its inherent

chirality is crucial for producing enantiomerically pure or enriched compounds, which often

exhibit enhanced target-specific activity and reduced environmental impact compared to their

racemic mixtures. This document provides detailed application notes and experimental

protocols for the use of (R)-(+)-Lactamide in the preparation of novel herbicidal agents.

Application Notes: Synthesis of Herbicidal N-
Heterocyclyl-O-(4-aryloxyphenyl) Lactamide
Derivatives
(R)-(+)-Lactamide can be utilized as a core scaffold for the synthesis of potent herbicides. By

modifying the amide and hydroxyl functionalities of (R)-(+)-Lactamide, novel derivatives with

significant herbicidal activity can be developed. A notable application is in the synthesis of N-

heterocyclyl methoxy-O-(4-aryloxyphenyl) lactamide derivatives, which have demonstrated high

efficacy against various weed species.

The general structure of these herbicidal compounds involves the attachment of a substituted

aryloxyphenyl group to the oxygen of the lactamide and a nitrogen-containing heterocycle to

the amide nitrogen via a methoxy linker. This modular synthesis approach allows for the

exploration of a wide range of substituents to optimize herbicidal activity and selectivity.
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Key Advantages of Using (R)-(+)-Lactamide:
Chiral Purity: Introduces a defined stereocenter, leading to stereochemically pure final

products.

Versatile Scaffold: The amide and hydroxyl groups provide two points for chemical

modification, allowing for the creation of diverse compound libraries.

Accessibility: (R)-(+)-Lactamide is a commercially available and relatively inexpensive chiral

starting material.

Quantitative Data Summary
The herbicidal activity of synthesized N-heterocyclyl methoxy-O-(4-aryloxyphenyl) lactamide

derivatives was evaluated against several common weed species. The half-maximal inhibitory

concentration (IC50) values, representing the concentration of the compound required to inhibit

50% of weed growth, are summarized in the table below. Lower IC50 values indicate higher

herbicidal potency.

Compound ID Target Weed Species IC50 (g/ha)[1]

2l
Digitaria sanguinalis (Large

Crabgrass)
6.8[1]

Echinochloa crus-galli

(Barnyard Grass)
6.6[1]

A8169 (Lead Compound) Digitaria sanguinalis >2250

Echinochloa crus-galli >2250

Clodinafop-propargyl

(Commercial Herbicide)
Digitaria sanguinalis Not Reported

Echinochloa crus-galli Not Reported

As shown in the table, compound 2l, an (R)-(+)-Lactamide derivative, exhibited significantly

enhanced herbicidal activity against Digitaria sanguinalis and Echinochloa crus-galli compared

to the initial lead compound A8169.[1]
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Experimental Protocols
The following are detailed experimental protocols for the synthesis of key intermediates and the

final herbicidal compounds derived from (R)-(+)-Lactamide.

Protocol 1: Synthesis of (R)-2-(4-
Hydroxyphenoxy)propanamide (Intermediate 3)
This protocol describes the synthesis of a key intermediate where a hydroxyphenoxy group is

attached to the (R)-lactamide scaffold.

Materials:

(R)-(+)-Lactamide

4-Benzyloxyphenol

Triphenylphosphine (PPh3)

Diisopropyl azodicarboxylate (DIAD)

Dichloromethane (DCM)

Palladium on carbon (Pd/C)

Methanol (MeOH)

Ethyl acetate (EtOAc)

Procedure:

Step 1: Mitsunobu Reaction

Dissolve (R)-(+)-Lactamide (1.0 eq), 4-benzyloxyphenol (1.1 eq), and triphenylphosphine

(1.5 eq) in anhydrous dichloromethane.

Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the mixture.

Allow the reaction to warm to room temperature and stir for 12 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: petroleum

ether/ethyl acetate) to obtain (R)-2-(4-(benzyloxy)phenoxy)propanamide.

Step 2: Deprotection

Dissolve the product from Step 1 in methanol.

Add a catalytic amount of 10% Palladium on carbon.

Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 6 hours.

Filter the reaction mixture through a pad of Celite to remove the catalyst.

Concentrate the filtrate under reduced pressure to yield (R)-2-(4-

hydroxyphenoxy)propanamide (Intermediate 3) as a solid.

Protocol 2: Synthesis of (R)-N-((2-chlorothiazol-5-
yl)methoxy)-2-(4-((6-chloroquinoxalin-2-
yl)oxy)phenoxy)propanamide (Compound 2l)
This protocol details the synthesis of the final herbicidal compound 2l from Intermediate 3.

Materials:

(R)-2-(4-Hydroxyphenoxy)propanamide (Intermediate 3)

2,6-Dichloroquinoxaline

Potassium carbonate (K2CO3)
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N,N-Dimethylformamide (DMF)

1-Bromo-2-chloroacetyl-5-(chloromethyl)thiazole

Sodium hydride (NaH)

Procedure:

Step 1: Etherification

To a solution of Intermediate 3 (1.0 eq) in DMF, add 2,6-dichloroquinoxaline (1.0 eq) and

potassium carbonate (2.0 eq).

Heat the reaction mixture at 80 °C for 4 hours.

After cooling to room temperature, pour the reaction mixture into ice water.

Extract the aqueous layer with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography to obtain (R)-2-(4-((6-

chloroquinoxalin-2-yl)oxy)phenoxy)propanamide.

Step 2: N-Alkylation

To a solution of the product from Step 1 (1.0 eq) in anhydrous DMF, add sodium hydride

(1.2 eq) portion-wise at 0 °C.

Stir the mixture at 0 °C for 30 minutes.

Add a solution of 1-bromo-2-chloroacetyl-5-(chloromethyl)thiazole (1.1 eq) in DMF.

Allow the reaction to warm to room temperature and stir for 3 hours.

Quench the reaction by adding saturated aqueous ammonium chloride solution.

Extract the mixture with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: petroleum

ether/ethyl acetate) to afford the final compound 2l.
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Caption: Synthetic pathway for herbicidal lactamide derivatives.

Experimental Workflow: General Synthesis Procedure
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Caption: General experimental workflow for synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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